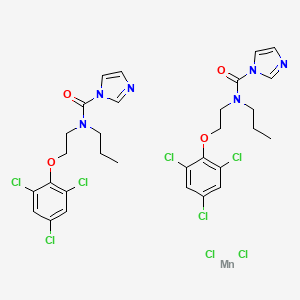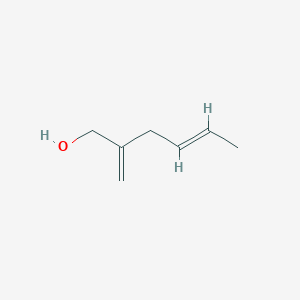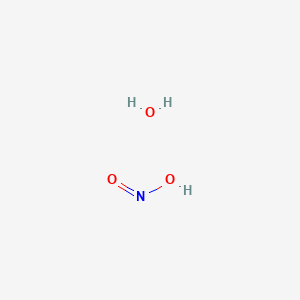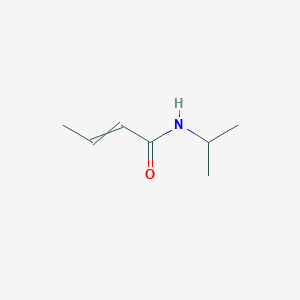![molecular formula C8H20ClNO3S B14459674 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride CAS No. 66263-86-3](/img/structure/B14459674.png)
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is a chemical compound with the molecular formula C8H19NO3S. It is known for its unique structure, which includes a sulfonic acid group and a di(propan-2-yl)amino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride typically involves the reaction of ethanesulfonic acid with di(propan-2-yl)amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed
Oxidation: Sulfonates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a buffer in chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The sulfonic acid group plays a crucial role in these interactions by providing a site for hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Di(propan-2-yl)amino]ethanesulfonic acid
- 2-[Di(propan-2-yl)amino]ethanesulfonic acid;potassium salt
- 2-[Di(propan-2-yl)amino]ethanesulfonic acid;sodium salt
Uniqueness
2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in biological and medical applications where solubility is a critical factor.
Eigenschaften
CAS-Nummer |
66263-86-3 |
|---|---|
Molekularformel |
C8H20ClNO3S |
Molekulargewicht |
245.77 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C8H19NO3S.ClH/c1-7(2)9(8(3)4)5-6-13(10,11)12;/h7-8H,5-6H2,1-4H3,(H,10,11,12);1H |
InChI-Schlüssel |
VVTDMWPEVFSMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCS(=O)(=O)O)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





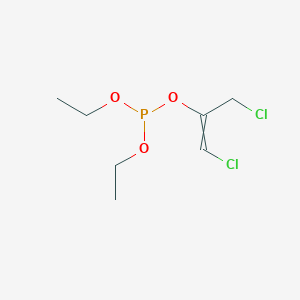

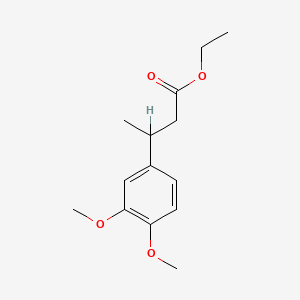
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
